molecular formula C10H13N3O B13979239 1-(6-Aminopyridin-3-yl)piperidin-2-one CAS No. 866620-35-1

1-(6-Aminopyridin-3-yl)piperidin-2-one

Cat. No.: B13979239
CAS No.: 866620-35-1
M. Wt: 191.23 g/mol
InChI Key: ZOPXSJUCIFFYMP-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidinone ring substituted with an aminopyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and piperidin-2-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 6-aminopyridine with a suitable electrophile under controlled conditions.

    Cyclization: The intermediate is then subjected to cyclization to form the piperidinone ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and minimal environmental impact. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-3-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(6-Aminopyridin-3-yl)piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or catalysts.

    Biological Research: It is utilized in biochemical assays and studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Aminopyridin-2-yl)piperidin-2-ol
  • 1-(6-Aminopyridin-3-yl)piperidin-3-ol
  • 1-(6-Aminopyridin-3-yl)piperazin-2-one

Uniqueness

1-(6-Aminopyridin-3-yl)piperidin-2-one is unique due to its specific substitution pattern and the presence of both an aminopyridine and a piperidinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

866620-35-1

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)piperidin-2-one

InChI

InChI=1S/C10H13N3O/c11-9-5-4-8(7-12-9)13-6-2-1-3-10(13)14/h4-5,7H,1-3,6H2,(H2,11,12)

InChI Key

ZOPXSJUCIFFYMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CN=C(C=C2)N

Origin of Product

United States

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